N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea
Overview
Description
N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea, commonly known as DMU-212, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of DMU-212 is still being studied; however, it is believed to act through various pathways. DMU-212 has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, such as COX-2 and VEGF. Additionally, DMU-212 has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and physiological effects:
DMU-212 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Additionally, DMU-212 has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. Furthermore, DMU-212 has been shown to induce apoptosis in cancer cells, which is important for preventing tumor growth.
Advantages and Limitations for Lab Experiments
DMU-212 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, DMU-212 has been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of DMU-212 is that it has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of DMU-212. One potential direction is to study its potential therapeutic applications in various diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of DMU-212 and its potential interactions with other drugs. Furthermore, studies are needed to determine the appropriate dosage and administration of DMU-212 for potential therapeutic applications.
Scientific Research Applications
DMU-212 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DMU-212 has been shown to exhibit anti-cancer properties by inhibiting tumor cell growth and inducing apoptosis. Furthermore, DMU-212 has been shown to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-13-5-4-6-18(15(13)3)23-20(26)22-17-10-8-16(9-11-17)21-19-12-7-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFRHSBNJIVBLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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